molecular formula C13H24O2 B14512785 8-tert-Butoxy-6-methyloct-3-en-2-one CAS No. 62581-35-5

8-tert-Butoxy-6-methyloct-3-en-2-one

Cat. No.: B14512785
CAS No.: 62581-35-5
M. Wt: 212.33 g/mol
InChI Key: HWAHPJQMNHRIIH-UHFFFAOYSA-N
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Description

8-tert-Butoxy-6-methyloct-3-en-2-one is an organic compound with the molecular formula C13H24O2. It is a ketone with a tert-butoxy group and a methyl group attached to an oct-3-en-2-one backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-tert-Butoxy-6-methyloct-3-en-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of a suitable enone precursor with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of high-purity reagents and advanced catalytic systems to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

8-tert-Butoxy-6-methyloct-3-en-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

8-tert-Butoxy-6-methyloct-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-tert-Butoxy-6-methyloct-3-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modification of functional groups and the formation of new chemical bonds. These interactions can lead to changes in biological activity and the modulation of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-tert-Butoxy-6-methyloct-3-en-2-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research .

Properties

CAS No.

62581-35-5

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

6-methyl-8-[(2-methylpropan-2-yl)oxy]oct-3-en-2-one

InChI

InChI=1S/C13H24O2/c1-11(7-6-8-12(2)14)9-10-15-13(3,4)5/h6,8,11H,7,9-10H2,1-5H3

InChI Key

HWAHPJQMNHRIIH-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC(C)(C)C)CC=CC(=O)C

Origin of Product

United States

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